molecular formula C17H16Cl2N4O B11461987 3-(chloromethyl)-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide

3-(chloromethyl)-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide

Cat. No.: B11461987
M. Wt: 363.2 g/mol
InChI Key: LPAYNVXTWQXRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-(CHLOROMETHYL)BENZAMIDE is a heterocyclic compound belonging to the family of pyrazolopyridines.

Preparation Methods

The synthesis of N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-(CHLOROMETHYL)BENZAMIDE typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-(CHLOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-(CHLOROMETHYL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-(CHLOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation . The pathways involved in its action include the inhibition of signal transduction pathways that are crucial for cell growth and survival.

Comparison with Similar Compounds

N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-3-(CHLOROMETHYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both chloromethyl and benzamide groups. Similar compounds include:

Properties

Molecular Formula

C17H16Cl2N4O

Molecular Weight

363.2 g/mol

IUPAC Name

3-(chloromethyl)-N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C17H16Cl2N4O/c1-9-13-15(22-23(3)16(13)20-10(2)14(9)19)21-17(24)12-6-4-5-11(7-12)8-18/h4-7H,8H2,1-3H3,(H,21,22,24)

InChI Key

LPAYNVXTWQXRQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC=CC(=C3)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.